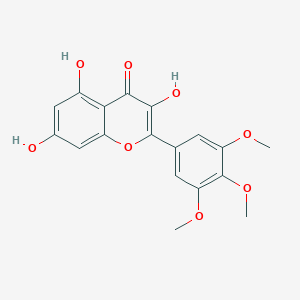

3,5,7-Trihydroxy-3',4',5'-Trimethoxyflavone

説明

3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone (CAS: 146132-95-8) is a polymethoxylated flavonoid characterized by hydroxyl groups at positions 3, 5, and 7 on the A-ring and methoxy groups at positions 3', 4', and 5' on the B-ring (molecular formula: C₁₈H₁₆O₈; molecular weight: 360.33 g/mol) .

特性

IUPAC Name |

3,5,7-trihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-12-4-8(5-13(24-2)18(12)25-3)17-16(22)15(21)14-10(20)6-9(19)7-11(14)26-17/h4-7,19-20,22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNLHJJGLDWGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420502 | |

| Record name | 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146132-95-8 | |

| Record name | 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone typically involves the methylation of myricetin, a naturally occurring flavonoid. The process includes:

Hydroxylation: The hydroxyl groups at the 3, 5, and 7 positions are retained from the parent compound, myricetin.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

化学反応の分析

Types of Reactions:

Reduction: Reduction of this compound can yield dihydroflavones, where the double bond in the flavone ring is reduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavones.

Substitution: Various substituted flavonoid derivatives depending on the reagents used.

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

Medicine: Studied for its anti-inflammatory, anticancer, and neuroprotective effects.

作用機序

The mechanism of action of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone involves several molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups in the compound can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Neuroprotective Activity: It protects neurons by reducing oxidative stress and inhibiting the phosphorylation of signaling proteins in the mitogen-activated protein kinase (MAPK) pathway.

類似化合物との比較

The bioactivity of flavonoids is highly dependent on substitution patterns of hydroxyl (-OH) and methoxy (-OCH₃) groups. Below is a comparative analysis of 3,5,7-trihydroxy-3',4',5'-trimethoxyflavone with key analogs:

Structural and Functional Differences

Table 1: Structural Features and Bioactivities of Analogous Flavones

Key Research Findings

Antioxidant and Anti-Inflammatory Activity

- However, its anti-inflammatory effects remain underexplored compared to analogs like 3,5,7-trimethoxyflavone, which suppresses TNF-α-induced ROS and pro-inflammatory cytokines (IL-1β, IL-6, IL-8) in dermal fibroblasts .

- 3,5,7-Trimethoxyflavone : Methoxy groups at 3,5,7 increase lipophilicity, improving membrane permeability. This compound inhibits MMP-1 secretion and collagen degradation via MAPK/Akt pathways at 50 µM .

Antimicrobial Activity

- 5-Hydroxy-3,7,4'-trimethoxyflavone : Exhibits broad-spectrum antimicrobial activity (MIC: 0.016–0.125 mg/mL against E. coli, S. aureus, and C. neoformans), comparable to gentamicin and amphotericin B . The 4'-methoxy group may enhance interactions with microbial membranes.

Structure-Activity Relationships (SAR)

- Hydroxyl vs. Methoxy Groups : Hydroxyl groups (e.g., at 5-position) correlate with antioxidant activity, while methoxy groups (e.g., 3-OCH₃) improve metabolic stability and lipophilicity .

- B-Ring Substitutions : Trimethoxy substitution on the B-ring (3',4',5'-OCH₃) in the target compound may confer unique anti-inflammatory properties, though this requires validation. In contrast, 3,5,7-trimethoxyflavone’s A-ring methoxys are critical for fibroblast protection .

生物活性

3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone (THTMF) is a flavonoid compound known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

THTMF is characterized by its unique arrangement of hydroxyl and methoxy groups. Its chemical formula is , and it features three hydroxyl groups at positions 3, 5, and 7, along with three methoxy groups at positions 3', 4', and 5' . This structural configuration contributes to its distinct biological activities.

Target Interaction

Flavonoids like THTMF interact with various cellular targets, including enzymes, receptors, and signaling proteins. The specific mechanism of action for THTMF remains to be fully elucidated; however, it is believed to exert its effects primarily through:

- Antioxidative Activity: THTMF has demonstrated significant antioxidative properties, which help in scavenging free radicals and reducing oxidative stress .

- Cell Signaling Modulation: The compound may interfere with cellular signaling pathways related to cell survival and apoptosis .

Biochemical Pathways

THTMF influences several biochemical pathways associated with oxidative stress and neuroprotection. It has been shown to protect neuronal cells from beta-amyloid-induced neurotoxicity, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Antioxidant Properties

THTMF exhibits potent antioxidant activity. This property is crucial in mitigating oxidative damage in cells, which can lead to various diseases including cancer and neurodegenerative disorders .

Cytotoxic Effects

Recent studies have indicated that THTMF has cytotoxic effects on cancer cell lines. For instance:

- In MCF-7 breast cancer cells treated with THTMF at a concentration of 10 µg/mL, a significant apoptosis rate of approximately 36% was observed .

- Comparative studies showed that other flavonoids also exhibited varying degrees of cytotoxicity, but THTMF's effects were notably pronounced .

Neuroprotective Effects

A study highlighted the neuroprotective effects of THTMF against beta-amyloid toxicity in neuronal cells. The antioxidative properties were credited for its ability to maintain cell viability and prevent apoptosis in these conditions .

Anticancer Activity

In another investigation focusing on the anticancer potential of flavonoids, THTMF was shown to induce apoptosis in cancer cells through caspase activation pathways. The study reported that treatment with THTMF resulted in a dose-dependent increase in apoptotic cells across multiple cancer cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of THTMF:

| Activity | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Antioxidant | Neuronal Cells | N/A | Protection against beta-amyloid toxicity |

| Cytotoxicity | MCF-7 (Breast Cancer) | 10 µg/mL | 36% Apoptosis |

| Cytotoxicity | Various Cancer Lines | Varies | Induction of apoptosis via caspase activation |

Q & A

Q. How does its efficacy differ between in vitro and in vivo models?

- Methodology : In vitro IC₅₀ values (e.g., 20 µM for TNF-α inhibition) often differ from in vivo ED₅₀ due to bioavailability. Pharmacokinetic studies in Sprague-Dawley rats (10 mg/kg IV, t₁/₂ = 2.3 h) guide dose adjustments. Nanoformulations (e.g., liposomes) improve oral bioavailability from 12% to 38% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。